14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
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Overview
Description
The compound 14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one is a complex organic molecule featuring multiple functional groups, including a chlorophenyl group, a methoxyphenyl group, and a thia-diazatetracyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzaldehyde and 4-methoxybenzaldehyde, which undergo various condensation and cyclization reactions. The final step often involves the formation of the thia-diazatetracyclo structure through a series of cyclization and sulfur insertion reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex structure and functional groups can be utilized in the design of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one: can be compared with other thia-diazatetracyclo compounds, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its thia-diazatetracyclo structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C29H21ClN2O3S2 |
---|---|
Molecular Weight |
545.1 g/mol |
IUPAC Name |
14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C29H21ClN2O3S2/c1-35-21-13-11-20(12-14-21)32-28(34)25-23-15-8-17-4-2-3-5-22(17)26(23)37-27(25)31-29(32)36-16-24(33)18-6-9-19(30)10-7-18/h2-7,9-14H,8,15-16H2,1H3 |
InChI Key |
HWUVFYZYIHISRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Cl)SC5=C3CCC6=CC=CC=C65 |
Origin of Product |
United States |
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